molecular formula C21H26ClN3O3S.CH2O2<br>C22H28ClN3O5S B12785834 Einecs 301-004-8 CAS No. 93966-52-0

Einecs 301-004-8

Cat. No.: B12785834
CAS No.: 93966-52-0
M. Wt: 482.0 g/mol
InChI Key: IDBCGDXVDSEEAH-UHFFFAOYSA-N
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Preparation Methods

Deserpidine is synthesized through a series of chemical reactions involving the extraction of alkaloids from Rauwolfia canescens. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps of purification and chemical modification to isolate and stabilize the compound .

Chemical Reactions Analysis

Deserpidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Deserpidine has a wide range of scientific research applications:

Mechanism of Action

Deserpidine exerts its effects by inhibiting the ATP/Mg2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron. The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase, causing a reduction in catecholamines .

Comparison with Similar Compounds

Deserpidine is similar to other alkaloid compounds such as Reserpine and Yohimbine. it is unique in its specific mechanism of action and its dual antipsychotic and antihypertensive properties. Other similar compounds include:

Deserpidine’s unique combination of properties makes it a valuable compound in both scientific research and clinical applications.

Properties

CAS No.

93966-52-0

Molecular Formula

C21H26ClN3O3S.CH2O2
C22H28ClN3O5S

Molecular Weight

482.0 g/mol

IUPAC Name

2-[2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethoxy]-N,N-dimethylethanamine;formic acid

InChI

InChI=1S/C21H26ClN3O3S.CH2O2/c1-24(2)13-14-28-15-16-29(26,27)20-9-7-19(8-10-20)25-12-11-21(23-25)17-3-5-18(22)6-4-17;2-1-3/h3-10H,11-16H2,1-2H3;1H,(H,2,3)

InChI Key

IDBCGDXVDSEEAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl.C(=O)O

Origin of Product

United States

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